(2-Bromo-6-fluoropyridin-4-YL)acetic acid
Description
(2-Bromo-6-fluoropyridin-4-yl)acetic acid is a halogenated pyridine derivative functionalized with an acetic acid group. Its molecular formula is C₇H₅BrFNO₂, with a molecular weight of 234.02 g/mol. The compound features a 6-membered heterocyclic pyridine ring substituted with bromine (at position 2) and fluorine (at position 6), coupled with an acetic acid moiety at position 4.
Properties
Molecular Formula |
C7H5BrFNO2 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
2-(2-bromo-6-fluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |
InChI Key |
LKQXBZZYVACTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-6-FLUOROPYRIDIN-4-YL)ACETIC ACID typically involves the bromination and fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-6-FLUOROPYRIDIN-4-YL)ACETIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
2-(2-BROMO-6-FLUOROPYRIDIN-4-YL)ACETIC ACID has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-6-FLUOROPYRIDIN-4-YL)ACETIC ACID involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are closely related to (2-bromo-6-fluoropyridin-4-yl)acetic acid, differing in substituent positions or functional groups:
Key Observations:
Substituent Positions: The target compound’s bromine and fluorine are at C2 and C6, respectively, whereas analogs may vary (e.g., Br at C6 in ). Halogen positioning significantly impacts electronic effects and reactivity.
Functional Groups: The acetic acid group enhances hydrophilicity and acidity (pKa ~2.5), facilitating salt formation for pharmaceutical formulations. The amino group in C₇H₆BrFN₂O₂ () increases basicity and hydrogen-bonding capacity, altering bioavailability and metabolic pathways .
Physicochemical Properties
Notes:
- The electron-withdrawing effects of fluorine and bromine in the target compound enhance the electrophilicity of the pyridine ring, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings) .
- The methyl group in C₈H₈BrNO₂ may slow reaction kinetics due to steric effects, limiting its utility in cross-coupling reactions .
Research and Application Insights
- Pharmaceutical Potential: The acetic acid moiety in the target compound is advantageous for prodrug design, enabling improved solubility and bioavailability compared to methyl or amino analogs.
- Synthetic Utility : Bromine at C2 positions the compound for regioselective functionalization, a trait absent in C6-brominated analogs like .
- Limitations : Discontinuation () may hinder large-scale applications, necessitating alternative synthesis routes or substitutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
